molecular formula C12H15N3O5 B2549316 N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-84-8

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2549316
CAS No.: 899978-84-8
M. Wt: 281.268
InChI Key: ZPTQIXBFVGJGSN-UHFFFAOYSA-N
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Description

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a substituted oxalamide derivative characterized by a central oxalamide (oxalic acid diamide) backbone. The N1 position is substituted with a 2-hydroxypropyl group, while the N2 position features a 2-methyl-5-nitrophenyl moiety. This compound’s structure combines hydrophilic (hydroxypropyl) and hydrophobic (aromatic nitro group) elements, which may influence its solubility, stability, and interaction with biological systems. Substituted oxalamides are also employed as flavoring agents, as noted in FAO/WHO evaluations of similar compounds .

Properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5/c1-7-3-4-9(15(19)20)5-10(7)14-12(18)11(17)13-6-8(2)16/h3-5,8,16H,6H2,1-2H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTQIXBFVGJGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 2-hydroxypropylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to yield the final product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products include ketones or aldehydes derived from the hydroxypropyl group.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxalamides

Compound Name N1 Substituent N2 Substituent Key Properties/Findings Reference
Target Compound 2-Hydroxypropyl 2-Methyl-5-nitrophenyl Hydrophilic-hydrophobic balance; nitro group may enhance electronic withdrawal -
N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-Dimethoxyphenyl 2-(Pyridin-2-yl)ethyl NOEL = 100 mg/kg/day; metabolized via hydrolysis and oxidation
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (Compound 6) Adamant-2-yl Benzyloxy Purity >90%; adamantyl group enhances lipophilicity and stability
N1-(3-Phenylpropyl)-N2-(benzyloxy)oxalamide (Compound 3) 3-Phenylpropyl Benzyloxy Purity >90%; aromatic substituents may favor π-π interactions in binding
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (No. 14) 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl CF3 group offers strong electron withdrawal; similar hydrophilicity to target compound

Spectroscopic and Analytical Differentiation

While specific data for the target compound are absent, notes that IR/Raman spectra of oxalamides are influenced by substituent electronic effects. For example:

  • Nitro groups exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching).
  • Hydroxypropyl groups show broad O–H stretches around 3200–3600 cm⁻¹, distinguishable from methoxy (∼2850 cm⁻¹) or trifluoromethyl (∼1150 cm⁻¹) peaks .

Biological Activity

N1-(2-hydroxypropyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanism of action, and potential applications based on existing research findings.

The synthesis of this compound typically involves the reaction of 2-hydroxypropylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The process is conducted under controlled conditions to ensure high yield and purity. The compound exhibits unique chemical properties due to the specific arrangement of its functional groups, which influence its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The hydroxypropyl group can form hydrogen bonds with biomolecules, facilitating interactions that modulate enzyme activity or receptor signaling pathways. The nitro group may also participate in redox reactions, contributing to its biochemical effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) for various pathogens suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory effects . Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

  • Antimicrobial Efficacy : A study published in Frontiers in Immunology highlighted the compound's ability to inhibit bacterial growth effectively. It was tested against multiple strains, showing promising results in comparison to standard antibiotics .
  • Mechanistic Insights : Research published in ACS Inorganic Chemistry explored the interaction of similar oxalamides with biological targets, providing insights into how structural modifications can enhance or diminish biological activity .
  • Therapeutic Potential : Investigations into the anti-inflammatory properties revealed that derivatives of this compound could modulate immune responses, indicating potential applications in drug development for inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N1-(2-hydroxyethyl)-N2-(2-methyl-5-nitrophenyl)oxalamideHydroxyethyl instead of hydroxypropylModerate antimicrobial activity
N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamideDifferent nitrophenyl positionReduced anti-inflammatory effects
N1-(2-hydroxypropyl)-N2-(3-nitrophenyl)oxalamideAlternative nitrophenyl positionSimilar antimicrobial properties

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